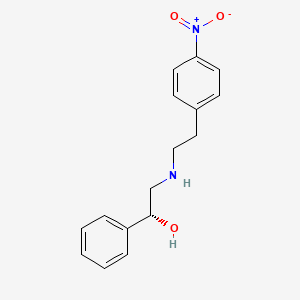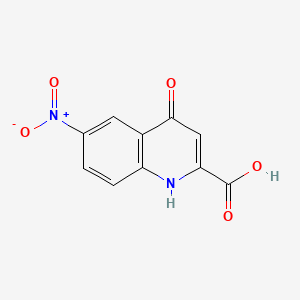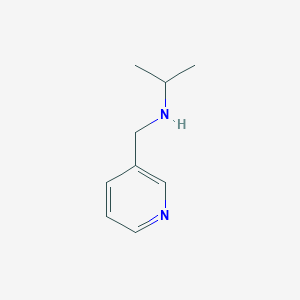![molecular formula C7H10O2 B3023480 3-Oxabicyclo[3.2.1]octan-8-one CAS No. 625099-16-3](/img/structure/B3023480.png)
3-Oxabicyclo[3.2.1]octan-8-one
Vue d'ensemble
Description
3-Oxabicyclo[321]octan-8-one is a bicyclic organic compound with the molecular formula C7H10O2 It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic framework
Mécanisme D'action
Target of Action
Similar compounds with the 8-oxabicyclo[321]octane scaffold, such as tropane alkaloids, have been shown to interact with various biological targets .
Mode of Action
The exact mode of action of 3-Oxabicyclo[32It’s known that the compound can undergo baeyer-villiger oxidation . The regioselectivity of this oxidation is affected by the electronic properties of substituents at position α or β to the carbonyl function .
Biochemical Pathways
The specific biochemical pathways affected by 3-Oxabicyclo[32The compound can be synthesized via gold (i)-catalyzed tandem 1,3-acyloxy migration/ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .
Result of Action
The molecular and cellular effects of 3-Oxabicyclo[32Compounds with similar structures, such as tropane alkaloids, display a wide array of interesting biological activities .
Action Environment
Environmental factors that influence the action, efficacy, and stability of 3-Oxabicyclo[32It’s known that the compound should be handled in a manner that avoids dust formation and contact with skin and eyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement
- This method involves the use of glycal-derived 1,6-enyne bearing propargylic carboxylates.
- The reaction is catalyzed by gold(I) and proceeds through a tandem 1,3-acyloxy migration and Ferrier rearrangement .
-
TiCl4-Mediated Reaction
- This method involves the reaction of 3-alkoxycyclobutanone with allenyl silanes in the presence of TiCl4.
- The reaction proceeds stereoselectively to yield 8-oxabicyclo[3.2.1]octan-3-one .
-
Tandem C–H Oxidation/Oxa-[3,3] Cope Rearrangement/Aldol Reaction
- This method involves the use of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate) and ZnBr2.
- The reaction allows the efficient construction of 8-oxabicyclo[3.2.1]octanes with a wide substrate scope .
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- 3-Oxabicyclo[3.2.1]octan-8-one can undergo oxidation reactions, particularly involving the oxygen atom in its structure.
-
Substitution
- The compound can participate in substitution reactions, especially at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidizing Agents: Tempo oxoammonium tetrafluoroborate (T+BF4−) is commonly used in oxidation reactions involving this compound.
Catalysts: Gold(I) catalysts are used in tandem 1,3-acyloxy migration/Ferrier rearrangement reactions.
Major Products
Applications De Recherche Scientifique
3-Oxabicyclo[3.2.1]octan-8-one has several applications in scientific research:
-
Medicinal Chemistry
- The compound is used as a building block in the synthesis of various biologically active molecules.
- It is particularly useful in the development of drugs targeting specific molecular pathways .
-
Materials Science
-
Organic Synthesis
- The compound is employed as an intermediate in the synthesis of complex organic molecules.
- It is used in the development of new synthetic methodologies .
Comparaison Avec Des Composés Similaires
Similar Compounds
-
8-Azabicyclo[3.2.1]octane
- This compound is structurally similar to 3-Oxabicyclo[3.2.1]octan-8-one but contains a nitrogen atom instead of an oxygen atom.
- It is a key scaffold in the synthesis of tropane alkaloids .
-
11-Oxatricyclo[5.3.1.0]undecane
- This compound is another bicyclic structure with an oxygen atom.
- It is synthesized via similar methodologies and has comparable applications .
Uniqueness
- This compound is unique due to its specific bicyclic structure incorporating an oxygen atom.
- Its reactivity and applications in various fields make it distinct from other similar compounds .
Propriétés
IUPAC Name |
3-oxabicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-5-1-2-6(7)4-9-3-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTXLGSQUMWYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)
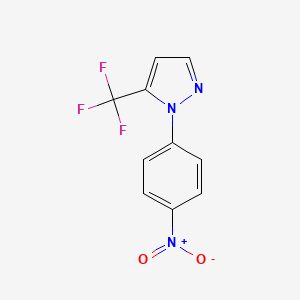
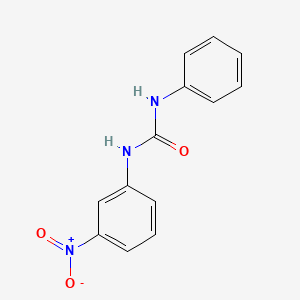
![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)

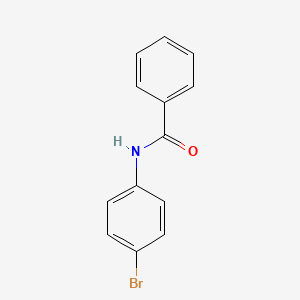
![6-[(4-nitrobenzoyl)amino]hexanoic Acid](/img/structure/B3023406.png)
![2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol](/img/structure/B3023407.png)
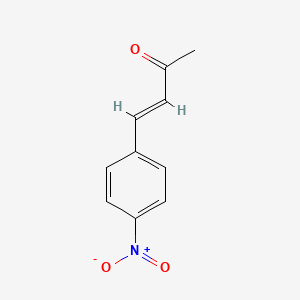
![9-Nitroacenaphtho[1,2-b]quinoxaline](/img/structure/B3023409.png)
